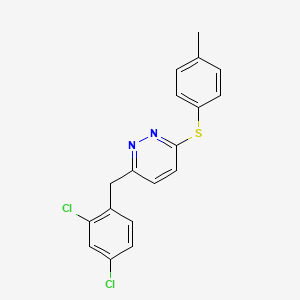

6-(2,4-Dichlorobenzyl)-3-pyridazinyl 4-methylphenyl sulfide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-(2,4-Dichlorobenzyl)-3-pyridazinyl 4-methylphenyl sulfide” is a chemical compound with a complex structure. It is also known as “2-[(2,4-DICHLOROBENZYL)SULFANYL]-3-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDRO 1BENZOTHIENO [2,3-D]PYRIMIDIN-4 (3H)-ONE” and has the molecular formula C24H20Cl2N2OS2 .

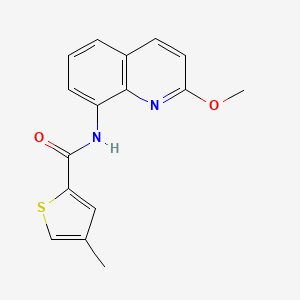

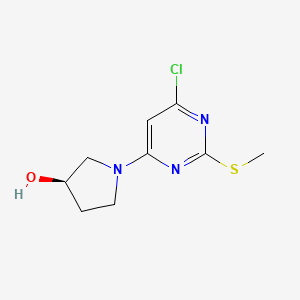

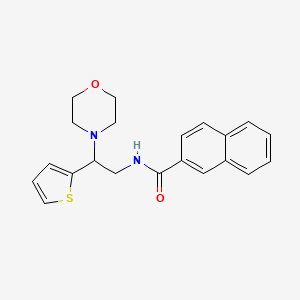

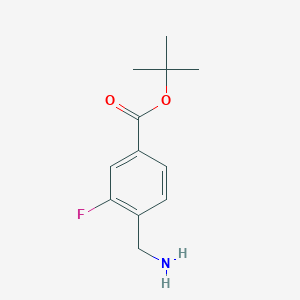

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The compound has a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also has a benzyl group, which is a phenyl group attached to a methylene bridge, and a sulfide group, which is a sulfur atom bonded to two carbon atoms .Applications De Recherche Scientifique

Crystal Structures and Interactions

- Crystal Structures and Hirshfeld Surface Analyses: The crystal structure of certain compounds related to 6-(2,4-Dichlorobenzyl)-3-pyridazinyl 4-methylphenyl sulfide reveals how molecules are arranged and linked in a crystalline form, indicating N—H⋯O hydrogen bonds and C—H⋯O interactions in the structure (Dadou et al., 2019).

Coordination and Interaction with Metals

- Coordination with Nickel: A compound closely related to 6-(2,4-Dichlorobenzyl)-3-pyridazinyl 4-methylphenyl sulfide has been studied for its ability to coordinate with nickel, forming different complexes, suggesting potential applications in the formation of metal complexes (Bermejo et al., 2000).

Corrosion Inhibition

- Inhibition of Corrosion: Alteration in the structure of pyridazine compounds, closely related to the target compound, has been shown to significantly increase the inhibition efficiency in steel corrosion, suggesting potential application in corrosion protection (Bouklah et al., 2004).

Chemical Properties and Reactions

- Sulfur Inversion in N,S-Chelate Thioethers: The study of thioethers related to 6-(2,4-Dichlorobenzyl)-3-pyridazinyl 4-methylphenyl sulfide shows that sulfur inversion occurs in certain N,S-chelate thioethers, providing insights into the stereochemical properties and reactions of sulfur-containing compounds (Tresoldi et al., 2002).

Potential in Polymer Development

- High Refractive Polyimides Containing Pyridine and Sulfur Units: Compounds with pyridine and sulfur units have been developed into polyimides with excellent optical properties, indicating potential use in the development of high-refractive materials (Guan et al., 2017).

Propriétés

IUPAC Name |

3-[(2,4-dichlorophenyl)methyl]-6-(4-methylphenyl)sulfanylpyridazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N2S/c1-12-2-7-16(8-3-12)23-18-9-6-15(21-22-18)10-13-4-5-14(19)11-17(13)20/h2-9,11H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWMXHFNIUKDHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=NN=C(C=C2)CC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2,4-Dichlorobenzyl)-3-pyridazinyl 4-methylphenyl sulfide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[2-(4-Methylpyrazol-1-yl)ethyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2405286.png)

![6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B2405287.png)

![Propan-2-yl 2-[4-[(4-bromophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2405288.png)

![N-(4-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2405292.png)

![[2-(4-Fluoroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2405298.png)

![9-(2,5-dimethylbenzyl)-3-(4-methoxyphenyl)-5-methyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2405301.png)